molecular formula C13H14BrNO B15093077 7-Bromo-8-methyl-2-propylquinoline-4-ol CAS No. 1189106-90-8

7-Bromo-8-methyl-2-propylquinoline-4-ol

Cat. No.: B15093077
CAS No.: 1189106-90-8
M. Wt: 280.16 g/mol
InChI Key: RPCXVHBIUVKGSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methyl-2-propylquinoline-4-ol typically involves the bromination of 8-methyl-2-propylquinoline-4-ol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methyl-2-propylquinoline-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Bromo-8-methyl-2-propylquinoline-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methyl-2-propylquinoline-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-8-methyl-2-propylquinoline-4-ol is unique due to the presence of the bromine, methyl, and propyl groups, which confer specific chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and applications in various fields .

Properties

CAS No.

1189106-90-8

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

7-bromo-8-methyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C13H14BrNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

RPCXVHBIUVKGSN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Br)C

Origin of Product

United States

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